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Introduction to CRP Fundamentals

C-reactive protein (CRP) represents a prototypical pattern recognition molecule within the innate immune
system, functioning as a critical first-line defense mechanism against pathogenic invaders and damaged host
cells. As a member of the pentraxin protein family, CRP exhibits evolutionary conservation across species,
indicating its fundamental biological importance in host defense mechanisms. This plasma protein,
predominantly synthesized by hepatocytes in response to inflammatory cytokines, particularly interleukin-6
(IL-6), demonstrates remarkable dynamic range, with concentrations capable of increasing up to 1000-fold
during acute phase responses [1] [2]. CRP was first identified in 1930 by Tillett and Francis through its
calcium-dependent binding to the C-polysaccharide of Streptococcus pneumoniae, establishing its role as the

original pattern recognition receptor (PRR) to be discovered [2].

The significance of CRP extends far beyond its utility as a nonspecific inflammatory biomarker.
Contemporary research has revealed that CRP participates actively in immune surveillance, pathogen
clearance, and inflammatory modulation through sophisticated molecular mechanisms. CRP functions as a
soluble pattern recognition receptor that circulates in the bloodstream and rapidly localizes to sites of tissue
damage or infection, where it recognizes specific molecular patterns on pathogens and damaged cells [3].
Through its ability to activate complement cascades and promote phagocytosis, CRP establishes a crucial
bridge between innate immune recognition and subsequent effector responses, positioning it at the interface

of innate and adaptive immunity [3].
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Recent advances have illuminated the complex structural biology of CRP and its relationship to function,
particularly the discovery that CRP exists in distinct conformational isoforms with potentially opposing
biological activities. This guide provides a comprehensive technical resource for researchers and drug
development professionals, integrating fundamental principles with cutting-edge research findings to
facilitate a deeper understanding of CRP's role in innate immunity and its implications for therapeutic

development.

Molecular Structure and Basic Biology

Structural Characteristics

CRP displays a characteristic pentameric symmetry arranged in a cyclic organization around a central pore,
forming a discoid structure with approximate molecular weight of 115 kDa [1]. Each of the five identical
subunits contains 206-224 amino acids (depending on cleavage of the signal peptide) and exhibits a jelly-roll
B-sandwich fold topology, a structural motif shared among pentraxin family members [1]. The tertiary
organization creates two distinct functional faces: the recognition face (B-face) contains a deep pocket that
binds phosphocholine (PC) in a calcium-dependent manner, while the effector face (A-face) mediates

interactions with complement components and Fc gamma receptors [1].

Table 1: Structural Characteristics of Human CRP

Parameter Characteristics Functional Significance
Quaternary Cyclic pentamer Stability, multivalent binding
Structure

Molecular Weight

Subunits

Calcium Binding

Key Domains

~115 kDa (pentamer)

5 identical 206 aa polypeptides

2 Ca?* ions per subunit

PC-binding face, effector face

Plasma distribution

Structural symmetry

PC-binding site stabilization

Ligand recognition, immune effector
activation

© 2026 Smolecule. All rights reserved.

2/16

Tech Support


https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1425168/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1425168/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1425168/full
https://www.smolecule.com/products/s1793723?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Parameter Characteristics Functional Significance
Stabilizing Bonds Intra-subunit disulfide bond (Cys36- Structural integrity
Cys97)

Each protomer within the pentameric structure contains a binding pocket that coordinates two calcium ions,
which are essential for maintaining the structural integrity of the recognition face and facilitating
phosphocholine binding [1]. The calcium-dependent binding pocket incorporates key residues including
Phe-66 and Glu-81, which mediate hydrophobic interactions and electrostatic contacts with the
phosphocholine ligand [1]. Notably, human CRP lacks glycosylation sites and inter-subunit covalent bonds,
with pentamer stability maintained primarily through non-covalent interactions and the presence of a single

conserved disulfide bond within each subunit (Cys36-Cys97) that stabilizes the protomer fold [1].

Biosynthesis and Regulation

CRP production occurs primarily in hepatocytes under transcriptional control by the cytokine IL-6, with
additional modulation by IL-1 [2]. The human CRP gene is located on chromosome 1 (1g23.2) and contains
several regulatory elements that mediate its dramatic induction during the acute phase response [4]. Under
basal conditions, CRP circulates at concentrations typically below 3 mg/L in healthy individuals, but these
levels can escalate rapidly within 4-6 hours of inflammatory stimulation, peaking at approximately 48 hours

with concentrations potentially exceeding 500 mg/L in severe inflammation [2].

The rapid induction kinetics and short plasma half-life (approximately 19 hours) make CRP an ideal
marker for monitoring inflammatory status and response to therapy [2]. Beyond hepatic synthesis, emerging
evidence indicates that extrahepatic production of CRP may occur in various cell types including
macrophages, vascular cells, adipocytes, and peripheral blood mononuclear cells, though the quantitative
contribution and functional significance of locally produced CRP remains an active research area [5].
Genetic studies have identified numerous polymorphisms that influence baseline CRP levels, with recent
genome-wide association studies identifying 266 independent loci associated with CRP concentration,

explaining approximately 16.3% of the variance in CRP levels [4].

Pattern Recognition Mechanisms
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Ligand Recognition Specificity

CRP functions as a soluble pattern recognition receptor with remarkable binding versatility, enabling it to
identify a diverse array of molecular patterns associated with pathogens and damaged host cells. The
canonical and most extensively characterized CRP ligand is phosphocholine (PC), a constituent of microbial
cell walls and eukaryotic cell membranes that becomes exposed during cellular damage or death [6] [1]. PC
binding occurs in a calcium-dependent manner through the recognition face of CRP, with each subunit
capable of engaging one PC molecule [1]. Beyond PC, CRP demonstrates binding capacity for various other
molecular structures including phosphatidylcholine, chromatin, histones, small nuclear

ribonucleoproteins, fibronectin, laminin, and galactans [1] [5].

The molecular basis for CRP's pattern recognition specificity stems from its ability to discriminate between
exposed molecular patterns that are typically hidden in healthy cells but become accessible during cellular
stress, damage, or microbial invasion. For instance, CRP binds specifically to oxidized phesphelipids but
demonstrates minimal affinity for their non-oxidized counterparts, providing a mechanism for distinguishing
damaged from healthy host cells [6]. This selective recognition is physiologically significant as it enables
CRP to identify bacterial pathogens (which display PC in their cell walls) and apoptotic or necrotic host cells

(which externalize PC-containing membrane components) while generally sparing healthy host cells [6].

Table 2: CRP Ligand Specificity and Functional Consequences

Ligand

g Specific Examples Binding Site Biological Consequence
Category
Microbial Pneumococcal C-poly- Recognition face Pathogen recognition and
Components saccharide, fungal cell walls ~ (Ca?*-dependent) opsonization
Damaged Cell Exposed phosphocholine, Recognition face Clearance of apoptotic cells
Markers oxidized phospholipids (Caz*-dependent) and cellular debris
Nuclear Chromatin, histones, Recognition face Clearance of nuclear
Components SNRNPs (Caz*-dependent) material in autoimmunity
Complement Clq Effector face (Ca2*- Classical pathway activation
System independent)
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Ligand
g Specific Examples Binding Site Biological Consequence
Category
Fc Receptors FcyRI (CD64), FcyRII Effector face (Ca2*- Phagocyte activation and
(CD32) independent) immune complex clearance

Complement Activation Mechanisms

CRP activates the classical complement pathway through direct interaction with Clqg, the recognition
molecule of the classical pathway cascade [1] [2]. Recent structural insights from cryo-electron tomography
have revealed that CRP forms a rectangular platform assembled by tetrameric CRP to effectively bind
and activate the C1 complex, contrary to previous models suggesting similarity to antibody-mediated
complement activation [1]. This unique activation mechanism enables CRP to initiate complement
deposition on pathogen surfaces and damaged cells, generating opsonic C3b fragments that promote

phagocytic clearance and producing anaphylatoxins (C3a, C5a) that amplify inflammatory responses [1].

The complement activation capacity of CRP exhibits calcium-independent characteristics and occurs
through the effector face of the molecule, distinct from the phosphocholine-binding recognition face [1]. This
structural segregation enables simultaneous ligand binding and complement activation, facilitating efficient
opsonization of CRP-decorated targets. However, CRP-mediated complement activation is carefully
regulated to prevent excessive inflammation and collateral tissue damage. Evidence suggests that CRP
primarily activates the early stages of the complement cascade (through C4 activation) but may limit
excessive membrane attack complex formation through factor H-mediated regulation [3]. This balanced
complement activation profile positions CRP as a modulator of inflammatory responses rather than a simple

pro-inflammatory mediator.

CRP Isoforms and Their Functional Dichotomy

Structural Interconversion

A critical advancement in CRP biology has been the recognition that CRP exists in at least three distinct

conformational isoforms with potentially divergent biological activities. The native pentameric CRP
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(PCRP) represents the principal circulating form, characterized by its stable pentameric architecture and
calcium-dependent ligand binding capacity [6] [5]. Under specific conditions including exposure to activated
cell membranes, oxidative environments, or inflammatory milieus, pCRP can undergo dissociation into
monomeric CRP (mCRP) subunits [6]. This dissociation process appears to proceed through a transitional
intermediate termed pCRP* (or modified CRP), which maintains pentameric quaternary structure but

expresses mCRP structural characteristics [5].

The structural transition from pCRP to mCRP involves substantial conformational reorganization that
exposes previously sequestered epitopes, most notably a pro-inflammatory neoepitope comprising amino
acids 199-206 [5]. This transition can be promoted by various conditions including acidic pH, oxidizing
environments, detergents, and interaction with phospholipid membranes [6] [5]. Importantly, the
dissociation process is unidirectional, with mCRP incapable of spontaneously reassembling into the
pentameric configuration [5]. The different physicochemical properties of these isoforms significantly impact
their distribution, with pCRP being freely soluble in plasma while mCRP demonstrates hydrophobic

characteristics and associates predominantly with cell membranes and extracellular vesicles [6].

Functional Specialization

The structural differences between CRP isoforms translate to striking functional divergence, with emerging
evidence indicating that pCRP and mCRP may exert opposing effects on inflammatory processes and
immune responses [6]. pCRP generally exhibits anti-inflammatory and immunomodulatory properties,
including inhibition of platelet-activating factor, suppression of neutrophil respiratory burst, and reduction of
type I interferon production in response to immune complexes [6] [7]. In contrast, mCRP demonstrates
consistently pro-inflammatory activities, promoting leukocyte adhesion and recruitment, enhancing platelet

activation, stimulating pro-inflammatory cytokine production, and amplifying complement activation [6] [5].

Table 3: Functional Comparison of CRP Isoforms

Biological Activity Pentameric CRP (pCRP) Monomeric CRP (mCRP)
Inflammatory Profile Predominantly anti-inflammatory Strongly pro-inflammatory
Complement Activation Classical pathway, regulated Enhanced alternative pathway
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Biological Activity Pentameric CRP (pCRP) Monomeric CRP (mCRP)
Leukocyte Recruitment Minimal induction Potent inducer of adhesion molecules
Platelet Function Inhibition of platelet activation Synergy with platelet agonists

Macrophage Polarization M2 (anti-inflammatory) promotion M1 (pro-inflammatory) promotion

T-cell Polarization Th2 response Th1l response
Cellular Distribution Soluble plasma protein Membrane-associated, microparticles
Clinical Detection Standard and hsCRP assays Specialized techniques required

This functional dichotomy extends to effects on immune cell polarization, with pCRP promoting M2
macrophage and Th2 T-cell responses (associated with anti-inflammatory and profibrotic activities), while
mCRP drives M1 macrophage and Th1 T-cell polarization (linked to pro-inflammatory responses) [6]. The
biological context significantly influences which isoform predominates, with pCRP dissociation to mCRP
occurring preferentially at sites of inflammation where activated cells and oxidized lipids promote
conformational change [6]. This localized isoform transition creates a microenvironment where mCRP can
exert pro-inflammatory effects without systemic consequences, representing a potentially important

regulatory mechanism in inflammatory diseases.

Immune Cell Signaling and Crosstalk

Fc Gamma Receptor Interactions

CRP engages with multiple classes of Fc gamma receptors (FcyR), establishing direct communication with
immune effector cells and modulating their functional responses. pCRP signals primarily through FcyRI
(CD64) and FcyRII (CD32) on leukocytes, triggering intracellular signaling cascades that influence
inflammatory responses [6]. These interactions occur through the effector face of CRP and can activate
spleen tyrosine kinase (SYK) phosphorylation, a key signaling node in immunoreceptor signaling

pathways [6]. The specific functional outcomes of CRP-FcyR engagement vary considerably depending on
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cellular context, receptor expression patterns, and CRP isoform, contributing to the pleiotropic effects

observed in different experimental systems.

mCRP demonstrates distinct receptor interaction profiles, with evidence suggesting preferential binding to
FcyRIII (CD16) and potentially other receptors that recognize its exposed neoepitopes [5]. These
differential receptor interactions help explain the divergent biological activities of CRP isoforms. For
instance, pCRP binding to FcyRII on monocytes, when coincident with phosphocholine ligand engagement,
promotes anti-inflammatory M2 macrophage polarization through SYK-dependent signaling [6]. In
contrast, mCRP binding to its cognate receptors stimulates pro-inflammatory cytokine production and
enhances leukocyte adhesion through activation of NF-kB and MAPK signaling pathways [5]. These
receptor-mediated effects position CRP as a direct modulator of innate immune cell function beyond its

opsonic activities.
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CRP-Mediated Signaling Pathways: This diagram illustrates the principal ligand recognition, receptor
engagement, and signaling pathways through which CRP modulates immune responses. The integration of

these signals determines the net effect on inflammatory processes and immune cell functions.

Cross-Talk with Adaptive Immunity

Beyond its innate immune functions, CRP establishes important connections with adaptive immunity through
multiple mechanisms. By activating complement and generating C3 cleavage products, CRP enhances
antigen presentation and B cell activation, potentially bridging innate recognition with humoral immunity
[3]. Additionally, CRP-mediated effects on macrophage polarization influence subsequent T cell responses,
as M1 and M2 macrophages preferentially promote Th1 and Th2 differentiation respectively through distinct
cytokine secretion patterns [6]. This cross-talk creates a coordinated immune response where innate

recognition by CRP helps shape the character of adaptive immunity.

Evidence also indicates that CRP can directly influence T cell responses independent of antigen-presenting
cells. In transendothelial migration models, pCRP promotes Th2 polarization while mCRP drives Thl
responses, demonstrating direct effects on T cell differentiation [6]. These differential T cell polarizing
activities align with the macrophage polarization patterns induced by each isoform, creating coordinated
innate and adaptive immune responses. In autoimmune conditions such as systemic lupus erythematosus,
CRP may play a protective role by enhancing clearance of apoptotic debris and nuclear autoantigens, thereby
reducing their availability for triggering autoreactive B and T cells [3]. These immunomodulatory functions

position CRP as a significant regulator at the interface of innate and adaptive immunity.

Clinical Relevance and Diagnostic Applications

Measurement Methodologies

Clinical assessment of CRP employs various analytical techniques with differing sensitivity ranges and
applications. Standard CRP assays typically measure concentrations between 10-1,000 mg/L. and are
optimally suited for detecting and monitoring acute inflammatory conditions such as bacterial infections [8].

High-sensitivity CRP (hsCRP) assays extend detection limits to approximately 0.5-10 mg/L, enabling
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quantification of low-grade inflammation relevant to cardiovascular risk stratification and chronic
inflammatory diseases [8]. Methodologically, CRP quantification primarily utilizes immunoassays, laser
nephelometry, and immunoturbidimetry, with recent advances introducing reliable point-of-care testing

platforms that deliver quantitative results within minutes [9].

A critical technical consideration is the selective detection of CRP isoforms by different assay formats.
Standard clinical hsCRP assays primarily measure soluble pentameric CRP and cannot detect
microparticle-associated mCRP, creating a significant gap in assessing the complete CRP landscape in
inflammatory diseases [6]. Research techniques such as imaging flow cytometry with conformation-specific
antibodies that distinguish pCRP from mCRP have revealed that mCRP on endothelial microparticles is
elevated in peripheral artery disease patients, without correlation to soluble pCRP levels measured by
standard assays [6]. This isoform-specific detection challenge has important implications for interpreting
CRP measurements in research and clinical contexts, particularly regarding the development of isoform-

specific biomarkers.

Table 4: Clinical Interpretation of CRP Concentrations

CRP Concentration Interpretation Common Clinical Associations

| < 0.3 mg/dL (< 3 mg/L) | Normal | Healthy state | | 0.3-1.0 mg/dL (3-10 mg/L) | Normal or minor elevation
| Obesity, pregnancy, diabetes, smoking, sedentary lifestyle | | 1.0-10.0 mg/dL (10-100 mg/L) | Moderate
elevation | Autoimmune diseases, malignancies, myocardial infarction, pancreatitis | | > 10.0 mg/dL (> 100
mg/L) | Marked elevation | Acute bacterial infections, major trauma, systemic vasculitis | | Cardiac Risk
(hsCRP) | | || < 1.0 mg/L | Low cardiovascular risk | | | 1.0-3.0 mg/L | Moderate cardiovascular risk | | | > 3.0

mg/L | High cardiovascular risk | |

Disease Associations and Therapeutic Implications

CRP has established diagnostic and prognostic utility across a spectrum of conditions including infectious
diseases, autoimmune disorders, cardiovascular diseases, and malignancies [9]. In cardiovascular disease
specifically, hsCRP levels predict future events in apparently healthy individuals and provide prognostic
information in established coronary artery disease, with levels >3 mg/L indicating high risk [8]. Genetic

studies using Mendelian randomization approaches have supported causal associations between genetically
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determined CRP levels and several conditions including schizophrenia, chronic airway obstruction, and

prostate cancer, suggesting potential pathogenetic roles beyond mere association [4].

The therapeutic implications of CRP biology are increasingly recognized, with several strategies under
investigation for modulating CRP's activities. These include small molecule inhibitors that prevent CRP
binding to its ligands, conformation-specific antibodies that target pathological CRP isoforms while
sparing protective forms, and antisense oligonucleotides that reduce CRP synthesis [6] [4]. Statins and other
lipid-lowering agents incidentally reduce CRP levels, possibly contributing to their cardioprotective effects
[9]. Additionally, emerging biological therapies targeting IL-6 signaling, such as the IL-6 receptor antagonist
tocilizumab, demonstrate potent CRP-lowering effects through interruption of the primary stimulus for CRP
production [9]. These therapeutic approaches highlight the translation potential of understanding CRP

biology at the molecular level.

Experimental Approaches and Research Methods

Isoform-Specific Investigations

Research into CRP biology requires careful attention to isoform specificity and experimental conditions that
may promote conformational changes. Purified pCRP for experimental use can be obtained commercially,
but researchers must verify that preparations have not undergone partial dissociation during purification or
storage [5]. Intentional generation of mCRP for research purposes typically involves urea-mediated
denaturation, heat treatment, acidic conditions, or chelation of calcium to promote pCRP dissociation
[5]. Each method produces mCRP with slightly different characteristics, requiring wvalidation with
conformation-specific antibodies such as 9C9 (pCRP-specific) and 3H12 (mCRP-specific) [5].

For cellular experiments, particularly important considerations include the potential for pCRP to dissociate
into mCRP under culture conditions, especially in the presence of activated cells or oxidized lipids [6].
Control experiments should include assessment of whether biological effects persist when CRP is added to
the apical versus basolateral compartments in transwell systems, as mCRP tends to associate with cell
membranes while pCRP remains soluble [5]. For in vivo studies, interpretation is complicated by the rapid

clearance of injected mCRP and the potential for conformational interconversion; novel approaches
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including isoform-specific delivery systems or transgenic animal models may provide more definitive

insights [6].
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CRP Research Workflow: This diagram outlines a systematic approach for investigating CRP biology,
emphasizing the critical importance of isoform specification and validation throughout the experimental

process to ensure interpretable and reproducible results.

Specific Experimental Protocols

Protocol 1: Assessment of CRP Dissociation on Lipid Microparticles This protocol evaluates the
conversion of pCRP to mCRP on biological membranes, a process relevant to inflammatory sites where CRP

encounters damaged cells and oxidized lipids [6].

e Microparticle Preparation: Isolate microparticles from TNF-a-stimulated human cardiac endothelial
cells by differential centrifugation (20,000 x g, 30 min) and characterize by nanoparticle tracking
analysis.

¢ CRP Incubation: Incubate purified pCRP (50 pug/mL) with microparticles (1 x 10° particles/mL) in
calcium-containing buffer for 20 minutes at 37°C.

¢ Detection: Stain with FITC-conjugated anti-pCRP (clone 9C9) and PE-conjugated anti-mCRP (clone
3H12) antibodies. Analyze by imaging flow cytometry to quantify pCRP and mCRP on micropatrticles.

e Controls: Include pCRP alone (no microparticles) and mCRP standard to verify antibody specificity.

Protocol 2: Evaluation of Macrophage Polarization by CRP Isoforms This protocol assesses how

different CRP isoforms influence macrophage differentiation, reflecting their potential to modulate
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inflammatory responses [6].

¢ Monocyte Isolation: Isolate human CD14+ monocytes from peripheral blood by magnetic-activated
cell sorting.

o Differentiation: Culture monocytes with M-CSF (50 ng/mL) for 6 days to generate monocyte-derived
macrophages.

e CRP Treatment: Treat macrophages with pCRP (20 pug/mL) or mCRP (5 ug/mL) for 48 hours. Include
phosphocholine (10 uM) where indicated to assess ligand effects.

¢ Phenotype Analysis: Analyze surface markers by flow cytometry (CD80 for M1, CD206 for M2) and
measure cytokine secretion by ELISA (TNF-q, IL-12 for M1; IL-10, TGF-3 for M2).

¢ Signaling Investigation: For mechanism studies, pre-treat with FcyR-blocking antibodies or SYK
inhibitors before CRP addition.

Protocol 3: Measurement of mCRP on Circulating Microparticles in Patient Plasma This clinical
research protocol detects mCRP associated with microparticles in patient blood, which is not measured by

standard CRP assays [6].

e Sample Collection: Collect blood into citrate tubes and process within 2 hours to obtain platelet-poor
plasma by sequential centrifugation (2,500 x g for 15 min, then 13,000 x g for 2 min).

¢ Microparticle Capture: Incubate plasma with annexin V-coated magnetic beads to capture
phosphatidylserine-expressing microparticles.

e Immunostaining: Label captured microparticles with cell-specific antibodies (CD31+/CD41- for
endothelial microparticles) and anti-mCRP antibody.

¢ Quantification: Analyze by imaging flow cytometry, gating on Annexin V+ events and quantifying
MCRP fluorescence intensity on specific microparticle populations.

o Data Normalization: Express results as mCRP+ microparticles per microliter of plasma or ratio of
mMCRP+ to total microparticles.

Conclusion and Future Directions

The multifaceted roles of CRP in innate immunity extend far beyond its historical perception as a simple
inflammatory biomarker. As a pattern recognition receptor with evolutionarily conserved functions, CRP
participates in critical immune processes including pathogen recognition, complement activation, phagocyte
recruitment, and clearance of damaged cells. The recent recognition of functionally distinct CRP isoforms
with potentially opposing biological activities has resolved many apparent contradictions in the CRP

literature and opened new avenues for therapeutic intervention. The dynamic interconversion between pCRP
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and mCRP represents a potentially important regulatory mechanism in inflammatory diseases, with pCRP

generally exerting anti-inflammatory effects while mCRP promotes pro-inflammatory responses.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. C-reactive protein: structure, function, regulation, and role ... [frontiersin.org]

2. C-reactive protein [en.wikipedia.org]

3. C-reactive protein at the interface between innate immunity ... [pubmed.ncbi.nim.nih.gov]
4. Genetic analysis of over half a million people characterises ... [nature.com]

5. A biofunctional review of C-reactive protein (CRP) as ... [frontiersin.org]

6. The role of C-reactive protein in innate and acquired ... [pmc.ncbi.nim.nih.gov]

7. Conformational state of C-reactive protein is critical for ... [sciencedirect.com]

8. C-reactive protein test [mayoclinic.org]

9. C-Reactive Protein: Clinical Relevance and Interpretation - NCBI [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Guide: C-Reactive Protein in Innate
Immunity Pattern Recognition]. Smolecule, [2026]. [Online PDF]. Available at:

[https:/lwww.smolecule.com/products/b1793723#crp-role-in-innate-immunity-pattern-recognition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 15/16 Tech Support


https://www.smolecule.com/products/s1793723?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1425168/full
https://en.wikipedia.org/wiki/C-reactive_protein
https://pubmed.ncbi.nlm.nih.gov/20476927/
https://www.nature.com/articles/s41467-022-29650-5
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1264383/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5058362/
https://www.sciencedirect.com/science/article/pii/S0896841123000070
https://www.mayoclinic.org/tests-procedures/c-reactive-protein-test/about/pac-20385228
https://www.ncbi.nlm.nih.gov/books/NBK441843/
https://www.smolecule.com/products/b1793723#crp-role-in-innate-immunity-pattern-recognition
https://www.smolecule.com/products/b1793723#crp-role-in-innate-immunity-pattern-recognition
https://www.smolecule.com/products/b1793723#crp-role-in-innate-immunity-pattern-recognition
https://www.smolecule.com/products/s1793723?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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